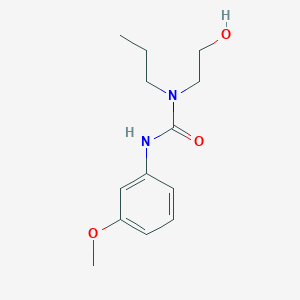
n-(3-Chloroisonicotinoyl)-n-cyclopropylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group attached to a glycine moiety, with a 3-chloroisonicotinoyl group providing additional functionalization. The presence of these groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine typically involves the reaction of 3-chloroisonicotinoyl chloride with N-cyclopropylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
化学反応の分析
Types of Reactions: N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 3-chloroisonicotinoyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 3-Chloroisonicotinoyl chloride
- N-cyclopropylglycine
- Isonicotinoyl chloride hydrochloride
- Nicotinoyl chloride hydrochloride
Uniqueness: N-(3-Chloroisonicotinoyl)-N-cyclopropylglycine stands out due to the combination of the 3-chloroisonicotinoyl and cyclopropylglycine moieties, which impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H11ClN2O3 |
|---|---|
分子量 |
254.67 g/mol |
IUPAC名 |
2-[(3-chloropyridine-4-carbonyl)-cyclopropylamino]acetic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-5-13-4-3-8(9)11(17)14(6-10(15)16)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,16) |
InChIキー |
QXSWZXXCWVWBGB-UHFFFAOYSA-N |
正規SMILES |
C1CC1N(CC(=O)O)C(=O)C2=C(C=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)







![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
